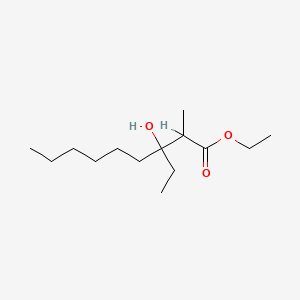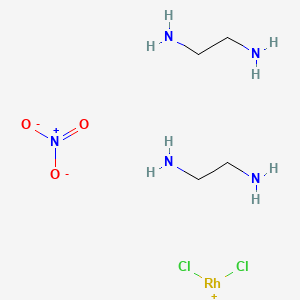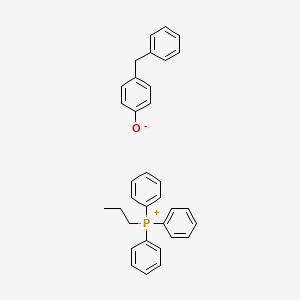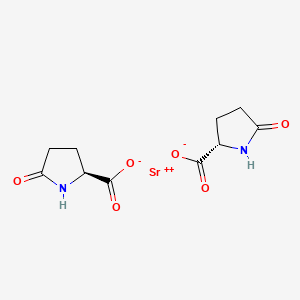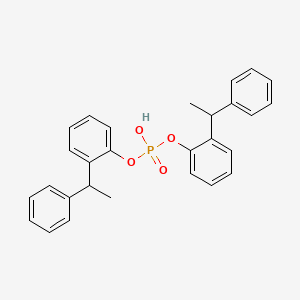
Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate is an organic compound with the molecular formula C28H27O4P and a molecular weight of 458.485341 g/mol. This compound is known for its unique structure, which includes two phenylethyl groups attached to a phosphate moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate typically involves the reaction of phenylethyl phenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different phosphoric acid derivatives.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions include various phosphoric acid esters and substituted phenylethyl derivatives .
Scientific Research Applications
Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The phosphate group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-phenylethyl) phosphate
- Bis(4-phenylethyl) phosphate
- Bis(1-phenylethyl) phosphate
Uniqueness
Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns and interactions with molecular targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
94200-30-3 |
|---|---|
Molecular Formula |
C28H27O4P |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
bis[2-(1-phenylethyl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C28H27O4P/c1-21(23-13-5-3-6-14-23)25-17-9-11-19-27(25)31-33(29,30)32-28-20-12-10-18-26(28)22(2)24-15-7-4-8-16-24/h3-22H,1-2H3,(H,29,30) |
InChI Key |
OBMNOVHUTBFKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2OP(=O)(O)OC3=CC=CC=C3C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
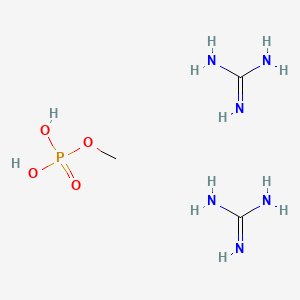
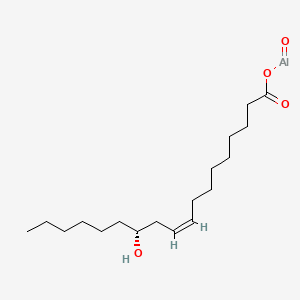

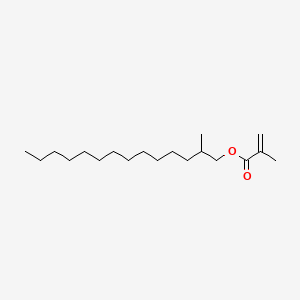
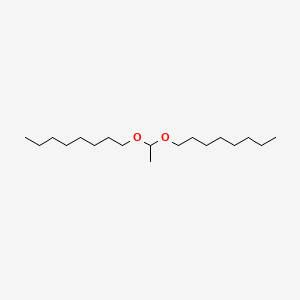
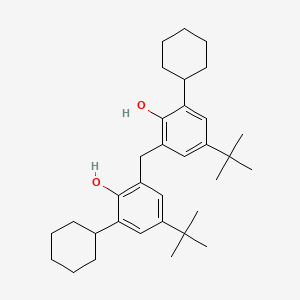
![1-[4-(1-Methyl-1-phenylethyl)phenoxy]dodecan-2-OL](/img/structure/B12665667.png)
